4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-50°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 4-methyl-N-phenethyl-benzenesulfonamide
Uniqueness
4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to the specific positioning of the methyl and pyridine groups, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
KPDKYEYDFMKPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
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